molecular formula C16H14ClMnN2O2 B1217026 N,N'-Bis(salicylideneamino)ethane-manganese(II) CAS No. 53177-12-1

N,N'-Bis(salicylideneamino)ethane-manganese(II)

Cat. No.: B1217026
CAS No.: 53177-12-1
M. Wt: 356.68 g/mol
InChI Key: HBQGFROGWOHBAG-UHFFFAOYSA-K
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Description

N,N'-Bis(salicylideneamino)ethane-manganese(II), also known as N,N'-Bis(salicylideneamino)ethane-manganese(II), is a useful research compound. Its molecular formula is C16H14ClMnN2O2 and its molecular weight is 356.68 g/mol. The purity is usually 95%.
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Scientific Research Applications

1. Complex Formation and Reactivity Studies

The reactivity of N,N'-Bis(salicylideneamino)ethane-manganese(II) complex towards various agents has been a subject of interest. For instance, Rocha, Nascimento, and Ferreira (1998) conducted kinetic studies on the oxidation of this complex by hydrogen peroxide, observing the formation of Mn(III) and Mn(IV) intermediates. This study provides insights into the complex's reactivity and potential applications in oxidation processes (Rocha, Nascimento, & Ferreira, 1998). Similarly, Rocha et al. (1999) explored the oxidation of the same complex by molecular oxygen, revealing the formation of Mn(III) and Mn(IV) complexes through different kinetic paths, which could have implications in various oxidation reactions (Rocha, Nascimento, & Ferreira, 1999).

2. Structural and Magnetic Studies

The structural and magnetic properties of complexes involving N,N'-Bis(salicylideneamino)ethane-manganese(II) have been extensively studied. Mikuriya, Yamato, and Tokii (1992) described the synthesis of a manganese(III) complex using a similar ligand, providing valuable information on the complex's crystal structure and magnetic susceptibilities. This research is crucial for understanding the magnetic properties of these complexes and their potential applications in magnetic materials (Mikuriya, Yamato, & Tokii, 1992).

3. Catalytic Applications

N,N'-Bis(salicylideneamino)ethane-manganese(II) complexes have been investigated for their catalytic properties. Ganeshpure, Tembe, and Satish (1996) studied the catalytic oxyfunctionalization of cyclohexane using manganese(II) complexes, including N,N'-ethylene bis(salicylideneaminato). These findings are significant for developing new catalytic systems for organic transformations (Ganeshpure, Tembe, & Satish, 1996).

4. Potential in Sensing Applications

The potential use of N,N'-Bis(salicylideneamino)ethane-manganese(II) complexes in sensing applications has been explored. Gupta, Singh, and Gupta (2006) developed a polyvinyl chloride membrane sensor using a Schiff base complex of N,N'-bis[2-(salicylideneamino)ethyl]ethane-1,2-diamine for selective detection of cerium ions. This research indicates the complex's utility in creating selective and sensitive sensors for specific metal ions (Gupta, Singh, & Gupta, 2006).

Mechanism of Action

EUK-8, also known as Manganese(3+);2-[2-[(2-oxidophenyl)methylideneamino]ethyliminomethyl]phenolate;chloride or N,N’-Bis(salicylideneamino)ethane-manganese(II), is a synthetic superoxide dismutase and catalase mimetic that exhibits potent antioxidant activities .

Target of Action

EUK-8 primarily targets Reactive Oxygen Species (ROS) and Superoxide Dismutase 1 (SOD1) . ROS are chemically reactive molecules containing oxygen, which play important roles in cell signaling and homeostasis SOD1 is an enzyme that alternately catalyzes the dismutation of the superoxide (O2−) radical into either ordinary molecular oxygen (O2) or hydrogen peroxide (H2O2).

Mode of Action

EUK-8 acts as a ROS scavenger and a SOD1 stimulant . As a ROS scavenger, it neutralizes the free radicals to prevent oxidative damage. As a SOD1 stimulant, it enhances the activity of SOD1, promoting the conversion of harmful superoxide radicals into less reactive molecular oxygen or hydrogen peroxide .

Biochemical Pathways

EUK-8 impacts the oxidative stress pathway . By scavenging ROS and stimulating SOD1, it reduces oxidative stress, which is a key factor in the pathogenesis of various diseases, including diabetes . It also affects lipid peroxidation and enhances the activities of antioxidant enzymes in various tissues .

Result of Action

EUK-8 has been shown to reduce serum glucose and lipids and ameliorate oxidative damage in various tissues of diabetic rats . It improves the antioxidant status by reducing lipid peroxidation and enhancing the antioxidant enzymes activities . In addition, it has been found to ameliorate acute lung injury in endotoxemic swine .

Action Environment

The efficacy and stability of EUK-8 can be influenced by various environmental factors. For instance, the presence of oxidative stress in the environment enhances the need for and therefore the effectiveness of EUK-8’s antioxidant action . .

Biochemical Analysis

Biochemical Properties

N,N’-Bis(salicylideneamino)ethane-manganese(II) plays a significant role in biochemical reactions, particularly in mimicking the water oxidation complex in photosystem II. This compound interacts with various enzymes and proteins, including those involved in oxidative stress responses and metal ion transport. The nature of these interactions often involves coordination with the manganese center, which can facilitate redox reactions and stabilize reactive intermediates .

Cellular Effects

N,N’-Bis(salicylideneamino)ethane-manganese(II) has notable effects on cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can affect the activity of antioxidant enzymes, thereby altering the cellular redox state and impacting processes such as apoptosis and proliferation .

Molecular Mechanism

The molecular mechanism of N,N’-Bis(salicylideneamino)ethane-manganese(II) involves its ability to bind to biomolecules through its manganese center. This binding can result in enzyme inhibition or activation, depending on the specific target. Additionally, this compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N,N’-Bis(salicylideneamino)ethane-manganese(II) can change over time due to its stability and degradation properties. Studies have shown that this compound remains stable under certain conditions but can degrade under others, leading to long-term effects on cellular function. For example, prolonged exposure to this compound can result in altered cellular metabolism and gene expression profiles .

Dosage Effects in Animal Models

The effects of N,N’-Bis(salicylideneamino)ethane-manganese(II) vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing antioxidant defenses. At high doses, it can exhibit toxic or adverse effects, including oxidative damage and disruption of cellular homeostasis. These threshold effects highlight the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

N,N’-Bis(salicylideneamino)ethane-manganese(II) is involved in several metabolic pathways, particularly those related to oxidative stress and metal ion homeostasis. This compound interacts with enzymes such as superoxide dismutase and catalase, influencing metabolic flux and metabolite levels. These interactions can modulate the cellular response to oxidative stress and maintain redox balance .

Transport and Distribution

Within cells and tissues, N,N’-Bis(salicylideneamino)ethane-manganese(II) is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its biochemical activity and therapeutic potential .

Subcellular Localization

The subcellular localization of N,N’-Bis(salicylideneamino)ethane-manganese(II) is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to mitochondria or the nucleus, where it can exert its effects on cellular metabolism and gene expression .

Properties

IUPAC Name

manganese(3+);2-[2-[(2-oxidophenyl)methylideneamino]ethyliminomethyl]phenolate;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2.ClH.Mn/c19-15-7-3-1-5-13(15)11-17-9-10-18-12-14-6-2-4-8-16(14)20;;/h1-8,11-12,19-20H,9-10H2;1H;/q;;+3/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBQGFROGWOHBAG-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NCCN=CC2=CC=CC=C2[O-])[O-].[Cl-].[Mn+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClMnN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53177-12-1
Record name N,N'-Bis(salicylideneamino)ethane-manganese(II)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053177121
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: EUK-8 primarily acts as a catalytic scavenger of reactive oxygen species (ROS) by mimicking the activities of superoxide dismutase (SOD) and catalase. [, , , , , ] It catalyzes the breakdown of superoxide radicals (O2•−) and hydrogen peroxide (H2O2) into less reactive species like oxygen (O2) and water (H2O). [, ]

ANone: By reducing ROS levels, EUK-8 has been shown to:

  • Protect against neuronal damage: In models of Alzheimer's disease, EUK-8 protects against amyloid beta-peptide (Aβ)-induced neurotoxicity, likely by reducing ROS-mediated neuronal damage. [, , ] It also protects against hypoxia- and acidosis-induced damage in hippocampal slices. []
  • Improve cardiac function: EUK-8 improves cardiac recovery after ischemia-reperfusion injury in aged female rats, possibly by reducing oxidative stress and inflammation. [, ] It also prevents and reverses dilated cardiomyopathy in mice lacking manganese superoxide dismutase activity. []
  • Reduce organ injury: EUK-8 attenuates organ injury in models of hemorrhagic shock, endotoxemia, and acute lung injury, likely by mitigating ROS-mediated damage. [, , , , ]
  • Modulate cellular signaling: EUK-8 inhibits angiotensin II-induced vasoconstriction and collagen synthesis in cardiac fibroblasts, suggesting its role in modulating oxidative signaling pathways. [, ] It also influences cellular redox environments, impacting pathways related to cell growth, hypertrophy, and apoptosis. [, ]

ANone: While EUK-8 primarily targets ROS, research suggests a complex relationship with NO:

  • Indirect protection: By scavenging superoxide, EUK-8 indirectly protects NO from being scavenged, thus preserving NO-mediated vasodilation. [, , , ]
  • Direct oxidation: At higher concentrations or under specific conditions, EUK-8 can be oxidized to form oxoMn-salen complexes. [] These oxidized forms have been shown to directly oxidize NO to nitrogen dioxide (NO2) and nitrite (NO2-) to nitrate (NO3-). []

ANone: The molecular formula of EUK-8 is C16H14ClMnN2O2, and its molecular weight is 356.69 g/mol. []

ANone: While the provided abstracts don't delve into detailed spectroscopic analysis, EUK-8's structure and properties can be characterized using techniques like:

    • Storage: EUK-8 should be stored under inert atmosphere at low temperatures (2°C to 8°C) and protected from light to prevent degradation. []
    • Solvent compatibility: EUK-8 shows good solubility in polar solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). It exhibits moderate solubility in less polar solvents such as methylene chloride and acetonitrile. []

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